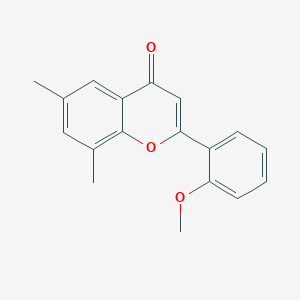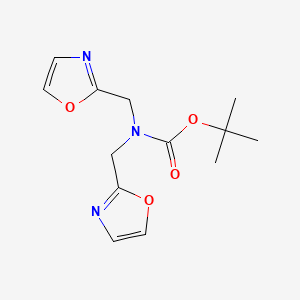
4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a bis(cyclopropylmethyl)amino group at the 4-position and a carbaldehyde group at the 3-position, making it a unique and valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which is used to introduce the formyl group at the 3-position of the quinoline ring. The bis(cyclopropylmethyl)amino group can be introduced through nucleophilic substitution reactions using appropriate amines and cyclopropylmethyl halides .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amines and halides under basic or acidic conditions.
Major Products:
Oxidation: 4-(Bis(cyclopropylmethyl)amino)quinoline-3-carboxylic acid.
Reduction: 4-(Bis(cyclopropylmethyl)amino)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde is primarily related to its interaction with biological molecules. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The bis(cyclopropylmethyl)amino group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chloro group at the 2-position.
4-Aminoquinoline-3-carbaldehyde: Similar structure but with an amino group at the 4-position.
4-Hydroxyquinoline-3-carbaldehyde: Similar structure but with a hydroxy group at the 4-position.
Uniqueness: 4-(Bis(cyclopropylmethyl)amino)quinoline-3-carbaldehyde is unique due to the presence of the bis(cyclopropylmethyl)amino group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development and other applications .
Properties
CAS No. |
920494-48-0 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[bis(cyclopropylmethyl)amino]quinoline-3-carbaldehyde |
InChI |
InChI=1S/C18H20N2O/c21-12-15-9-19-17-4-2-1-3-16(17)18(15)20(10-13-5-6-13)11-14-7-8-14/h1-4,9,12-14H,5-8,10-11H2 |
InChI Key |
OJIVJYFCRDZATG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC2CC2)C3=C(C=NC4=CC=CC=C43)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11845408.png)







